molecular formula C13H15N3O2 B2572523 N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide CAS No. 2305538-15-0

N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide

Cat. No. B2572523
CAS RN: 2305538-15-0
M. Wt: 245.282
InChI Key: LOWGGMJESWWIGP-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide, also known as MIPEP or N-[(1Z)-3-(2-Methoxyethyl)-6-(1H-indazol-6-yl)hex-1-en-1-yl]acetamide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MIPEP is a selective agonist of the CB2 receptor, which is a member of the cannabinoid receptor family, and has shown promising results in various preclinical studies.

Mechanism Of Action

N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide exerts its effects by selectively activating the CB2 receptor, which is primarily expressed in immune cells and has been implicated in various physiological processes such as immune modulation, inflammation, and pain. Upon activation, the CB2 receptor triggers a signaling cascade that leads to the modulation of various cellular pathways, including the regulation of cytokine production, the inhibition of inflammatory mediators, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has been shown to modulate various biochemical and physiological processes in animal models, including the regulation of cytokine production, the inhibition of inflammatory mediators, and the induction of apoptosis in cancer cells. N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has also been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases, suggesting a potential neuroprotective effect.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide in lab experiments is its high selectivity for the CB2 receptor, which allows for the specific modulation of immune and inflammatory responses without affecting other physiological processes. Another advantage is its relatively low toxicity and side effects compared to other cannabinoid compounds. However, one of the limitations of using N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide, including the investigation of its potential therapeutic applications in various diseases, the optimization of its pharmacokinetic properties, and the development of novel analogs with improved efficacy and selectivity. Other potential directions include the investigation of the underlying mechanisms of N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide's effects and the identification of potential biomarkers for patient stratification and monitoring. Overall, N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide represents a promising candidate for the development of novel therapeutics in various fields of research.

Synthesis Methods

N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide can be synthesized using a multistep process that involves the reaction of 2-methoxyethylamine with 2-methyl-1H-indazole-6-carboxaldehyde, followed by the reaction with 3-bromoprop-2-en-1-ol and N-acetylacetamide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various fields of research, including neurology, immunology, and oncology. In neurology, N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In oncology, N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has shown antitumor effects in animal models of various types of cancer, including breast cancer and glioma.

properties

IUPAC Name

N-[1-(2-methoxyethyl)indazol-6-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-13(17)15-11-5-4-10-9-14-16(6-7-18-2)12(10)8-11/h3-5,8-9H,1,6-7H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWGGMJESWWIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=CC(=C2)NC(=O)C=C)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide

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